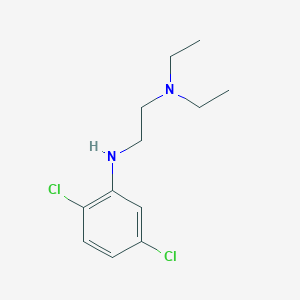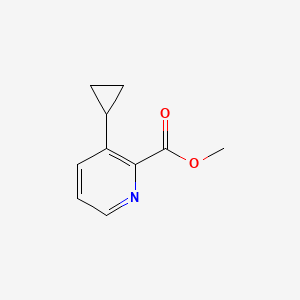
Methyl 3-cyclopropylpicolinate
Descripción general
Descripción
Methyl 3-cyclopropylpicolinate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a cyclopropyl group attached to the third position of the pyridine ring and a methyl ester group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropylpyridine-2-carboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-cyclopropylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of methyl 3-cyclopropylpyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-cyclopropylpicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-cyclopropylpicolinate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the design of new drugs targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-cyclopropylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ester group may undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 3-cyclopropylpicolinate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable scaffold for drug discovery and other applications.
Propiedades
Número CAS |
878805-24-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 3-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-8(7-4-5-7)3-2-6-11-9/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
KIXFLPNAXQMPIO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)C2CC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Carboxyethyl)amino]benzoic Acid](/img/structure/B8480094.png)
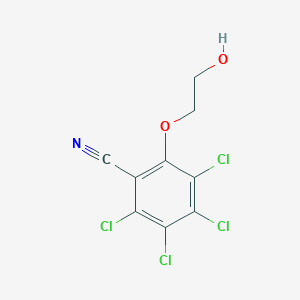
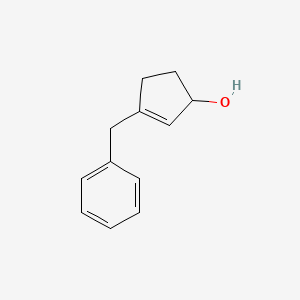
![Carbamic acid,[2-amino-4-chloro-5-[(2-methoxyethyl)methylamino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8480144.png)
![4-[5-(4-Pentylphenyl)pyrimidin-2-YL]benzonitrile](/img/structure/B8480145.png)
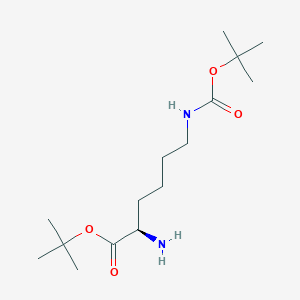
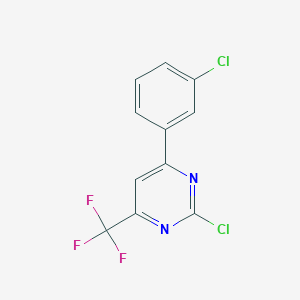
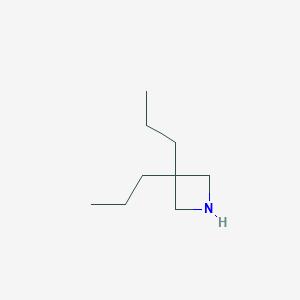
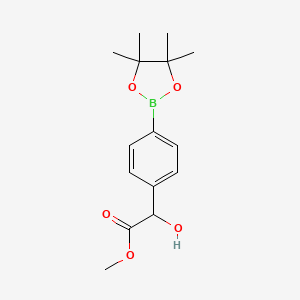


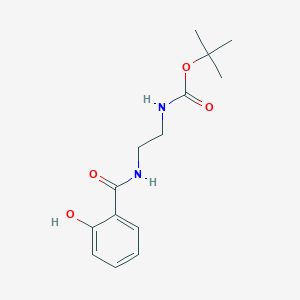
![7-Benzo[b]furancarboxylic acid,2-nitro-3-phenyl-,2-(diethylamino)ethyl ester](/img/structure/B8480196.png)
